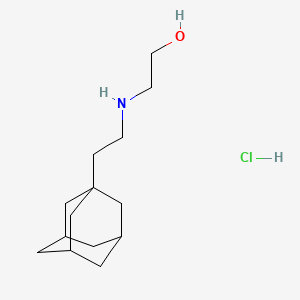![molecular formula C7H5N3O2 B1604668 6-Nitro-1H-Pyrrolo[3,2-c]pyridin CAS No. 1000342-77-7](/img/structure/B1604668.png)
6-Nitro-1H-Pyrrolo[3,2-c]pyridin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und Pharmazeutische Chemie
Die strukturelle Ähnlichkeit vieler Medikamente mit DNA-Basen wie Adenin und Guanin ist ein Schlüsselfaktor, um ihre Wirksamkeit zu erklären . Die 6-Nitro-1H-Pyrrolo[3,2-c]pyridin-Derivate gewinnen zunehmend an Bedeutung in der Arzneimittelforschung und pharmazeutischen Chemie . Sie finden sich in den Strukturen von Substanzen mit antituberkulösen, antibakteriellen, antifungalen, entzündungshemmenden und antimalariellen Aktivitäten .
Inhibitoren der mitotischen Kinase Monopolar Spindle 1 (MPS1)
Die Proteinkinase MPS1 ist ein entscheidender Bestandteil des Spindelapparat-Kontrollpunkt-Signals und wird in vielen menschlichen Krebsarten aberrant übermäßig exprimiert . This compound-Derivate wurden als potenzielle Inhibitoren von MPS1 berichtet .
Krebstherapie
Medikamente, die ein Pyrrolopyridin-Gerüst wie Vemurafenib oder Pexidartinib enthalten, werden in der Krebstherapie eingesetzt . Pyrrolo[3,2-c]pyridin-Derivate zeigen eine inhibitorische Wirkung gegen FMS-Kinase und sind vielversprechende Kandidaten für die Entwicklung von Krebs- und Arthritismedikamenten .
Antitumoraktivitäten
Eine neue Reihe von 1H-Pyrrolo[3,2-c]pyridin-Derivaten wurde als Inhibitoren der Colchicin-Bindungsstelle konzipiert und synthetisiert . Vorläufige biologische Evaluierungen zeigten, dass die meisten der Zielverbindungen in vitro moderate bis hervorragende Antitumoraktivitäten gegen drei Krebszelllinien (HeLa, SGC-7901 und MCF-7) zeigten .
Metallkatalysierte Kreuzkupplungsreaktionen
Azaindole können durch verschiedene Methoden erhalten werden, darunter solche, die metallkatalysierte Reaktionen beinhalten . Dieser wichtige Kern hat die wissenschaftliche Gemeinschaft aufgrund seiner herausfordernden Synthese und relevanten Bioaktivität fasziniert .
Biochemische und biophysikalische Eigenschaften
Aufgrund der interessanten biochemischen und biophysikalischen Eigenschaften verschiedener isomerer Azaindole haben zahlreiche Forscher neue Synthesemethoden für Azaindol-Kerneinheiten konzipiert und implementiert .
Wirkmechanismus
Target of Action
The primary targets of 6-Nitro-1H-pyrrolo[3,2-c]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
6-Nitro-1H-pyrrolo[3,2-c]pyridine interacts with its targets, the FGFRs, resulting in significant changes. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This leads to the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability and subsequent optimization .
Result of Action
In vitro, the compound has shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells . Furthermore, it has been found to display moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) .
Eigenschaften
IUPAC Name |
6-nitro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)7-3-6-5(4-9-7)1-2-8-6/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDYJOFWMSSDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=NC=C21)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646633 | |
| Record name | 6-Nitro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000342-77-7 | |
| Record name | 6-Nitro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



mercury](/img/structure/B1604585.png)


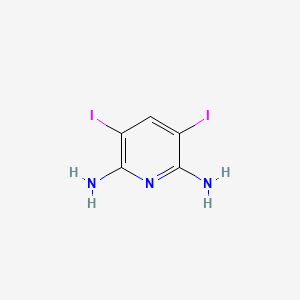
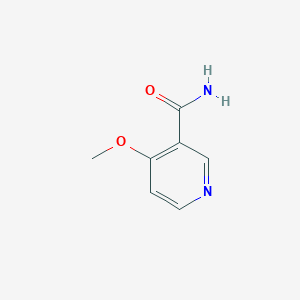
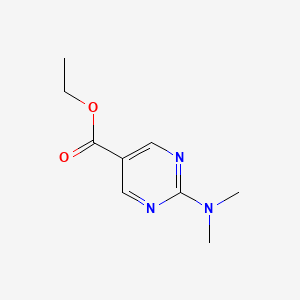

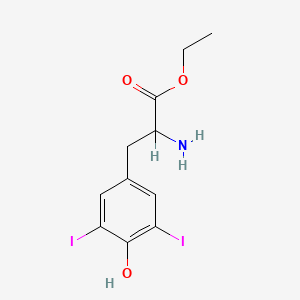
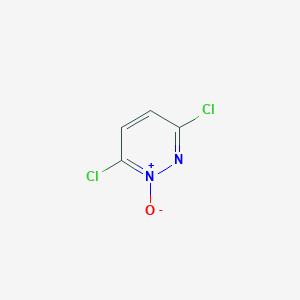
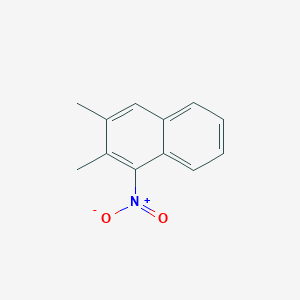

![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1604603.png)

